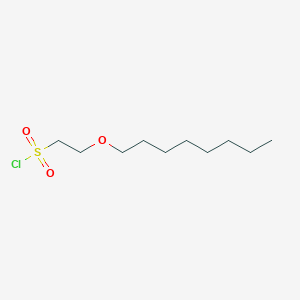

2-(Octyloxy)ethane-1-sulfonyl chloride

Beschreibung

2-(Octyloxy)ethane-1-sulfonyl chloride is an organosulfur compound characterized by a sulfonyl chloride (-SO₂Cl) functional group attached to an ethane backbone modified with an octyloxy (C₈H₁₇O-) substituent. This structure confers unique physicochemical properties, including enhanced solubility in organic solvents due to the long hydrophobic alkyl chain and reactivity typical of sulfonyl chlorides (e.g., nucleophilic substitution reactions).

Eigenschaften

Molekularformel |

C10H21ClO3S |

|---|---|

Molekulargewicht |

256.79 g/mol |

IUPAC-Name |

2-octoxyethanesulfonyl chloride |

InChI |

InChI=1S/C10H21ClO3S/c1-2-3-4-5-6-7-8-14-9-10-15(11,12)13/h2-10H2,1H3 |

InChI-Schlüssel |

HAEFJOYOXOVZLO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCOCCS(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Octyloxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(Octyloxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction scheme is as follows:

[ \text{C8H17OCH2CH2OH} + \text{ClSO3H} \rightarrow \text{C8H17OCH2CH2SO2Cl} + \text{H2O} ]

Industrial Production Methods

In industrial settings, the production of 2-(Octyloxy)ethane-1-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Octyloxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters and other derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to form sulfonyl hydrides under specific conditions.

Common Reagents and Conditions

Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with 2-(Octyloxy)ethane-1-sulfonyl chloride.

Solvents: Organic solvents such as dichloromethane and tetrahydrofuran are often used to facilitate these reactions.

Catalysts: Acid or base catalysts may be employed to enhance reaction rates.

Major Products

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonamides: Formed by the reaction with amines.

Sulfonic Acids: Formed by hydrolysis.

Wissenschaftliche Forschungsanwendungen

2-(Octyloxy)ethane-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

Biology: Employed in the modification of biomolecules for studying protein interactions and functions.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(Octyloxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it may modify proteins by reacting with amino acid residues, thereby altering their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Sulfonyl Chlorides

Structural and Substituent Analysis

The reactivity and properties of sulfonyl chlorides are heavily influenced by their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Sulfonyl Chlorides

Physicochemical Properties

The octyloxy chain significantly impacts solubility and molecular weight compared to other substituents:

Table 2: Physicochemical Properties

*Estimated based on structural analogs.

Research Findings and Trends

Solubility Enhancement : Octyloxy chains in sulfonyl chlorides are prioritized in materials science to prevent aggregation in polymer solutions, as demonstrated in helicene synthesis .

Electronic Effects : Fluorinated and nitro-substituted derivatives exhibit faster reaction kinetics in substitution reactions due to increased electrophilicity .

Biologische Aktivität

2-(Octyloxy)ethane-1-sulfonyl chloride is a sulfonyl chloride compound notable for its unique octyloxy group, which enhances its hydrophobic characteristics compared to similar compounds. This hydrophobicity may influence its solubility and interaction profiles in biological systems, potentially leading to various therapeutic applications.

Chemical Structure and Properties

The molecular structure of 2-(Octyloxy)ethane-1-sulfonyl chloride can be represented as follows:

- Chemical Formula : C₁₀H₂₁ClO₃S

- Molecular Weight : 236.80 g/mol

The compound features an ethane backbone with a sulfonyl chloride functional group and an octyloxy substituent, contributing to its reactivity and potential biological activities.

As a sulfonyl chloride, 2-(Octyloxy)ethane-1-sulfonyl chloride acts as an electrophile, capable of interacting with nucleophilic sites in biological molecules such as proteins and enzymes. This property may confer potential antimicrobial or anticancer activities, similar to other sulfonyl-containing compounds. The reactivity allows it to form covalent bonds with nucleophiles, potentially leading to the inhibition of enzymatic activity or alteration of protein functions.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds provides context for understanding the unique properties of 2-(Octyloxy)ethane-1-sulfonyl chloride:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Chloroethanesulfonyl chloride | Similar sulfonyl chloride structure | Known for producing other chemicals |

| 2-(Decyloxy)ethane-1-sulfonyl chloride | Longer alkoxy chain | Different solubility and reactivity characteristics |

| 2-(Butyloxy)ethane-1-sulfonyl chloride | Shorter alkoxy chain | Typically less hydrophobic than octyloxy variant |

| 2-(Hexyloxy)ethane-1-sulfonyl chloride | Medium-length alkoxy chain | Intermediate properties between butyloxy and octyloxy |

Case Studies

While there are no direct case studies specifically on 2-(Octyloxy)ethane-1-sulfonyl chloride, several studies on related sulfonyl compounds provide insights into its potential applications:

- Anticancer Activity : A study on a related sulfonamide compound demonstrated significant anticancer activity through the inhibition of specific cancer-related enzymes . This suggests that 2-(Octyloxy)ethane-1-sulfonyl chloride may exhibit similar effects.

- Antimicrobial Efficacy : Research involving sulfonyl chlorides has shown promising results in inhibiting bacterial growth, indicating that 2-(Octyloxy)ethane-1-sulfonyl chloride could also possess antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.